![molecular formula C17H18F2N4O2 B2862329 2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide CAS No. 1708113-43-2](/img/structure/B2862329.png)

2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

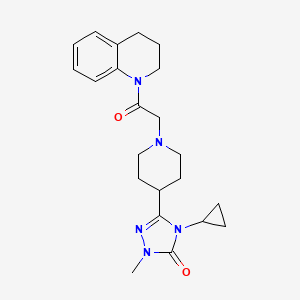

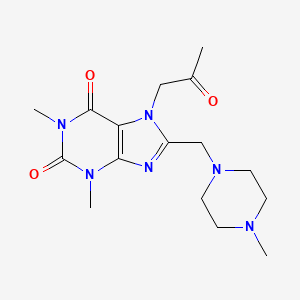

“2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide” is a non-polymer compound with a molecular weight of 348.347 . It is also known as ACY-1083, a selective and brain-penetrating HDAC6 inhibitor .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H18F2N4O2 . The Isomeric SMILES representation isc1ccc(cc1)C2(CCC(CC2)(F)F)Nc3ncc(cn3)C(=O)NO . It is soluble in DMSO at 200 mg/mL . The compound should be stored in a dry, dark place at -20°C for 1 year .

Aplicaciones Científicas De Investigación

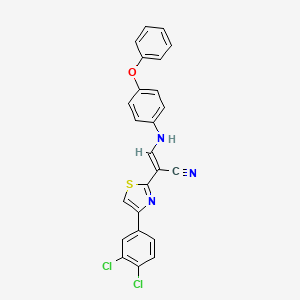

Chemical Synthesis and Isomerization

Research indicates that similar compounds to 2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide undergo various transformations and isomerizations under specific conditions. For instance, 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one, when reacted with alloxan, results in products demonstrating ring-ring tautomerism, a process where there is a structural rearrangement between different isomers (Ukhin et al., 2015). Similar isomerization has been observed in N-(Carbamoyl)-1-aryl-2,3,4,5,6,7-hexahydro-3-hydroxy-6,6-dimethyl-2,4-dioxo-1H-indole-3-carboxamides, which undergo a reversible isomerization to 5-(2-arylamino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-triones (Borodkin et al., 2015).

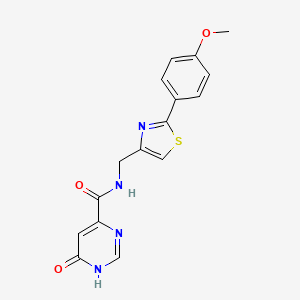

Synthesis of Heterocyclic Compounds

The compound under study is closely related to the synthesis of various heterocyclic compounds. For instance, ethyl 4,4-difluoro-4-phenoxyacetoacetate, a precursor to new heterocyclic compounds, facilitates the synthesis of derivatives like 6-hydroxypyrimidine and 6-hydroxypyrazolo[3,4-b]pyridine, which contain phenoxydifluoromethyl groups (Solodukhin et al., 2004). Similarly, the synthesis of 6-fluorinated 2-methylthio-4-methylpyrimidines from appropriate 2-mercapto derivatives has been achieved, highlighting the potential for creating biologically active compounds (Popova et al., 1999).

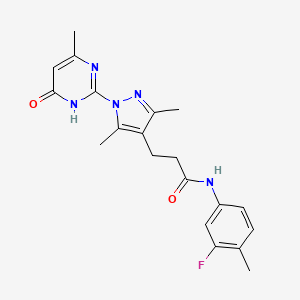

Antimicrobial and Anticancer Applications

Compounds structurally related to 2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide have demonstrated potential in antimicrobial and anticancer applications. For instance, a series of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines synthesized using green chemical techniques showed mild to moderate antimicrobial activity (Gupta et al., 2014). Additionally, the optimized 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide derivative formulated as nanoparticles exhibited good anticancer activity against cancer cell lines (Theivendren et al., 2018).

Propiedades

IUPAC Name |

2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O2/c18-17(19)8-6-16(7-9-17,13-4-2-1-3-5-13)22-15-20-10-12(11-21-15)14(24)23-25/h1-5,10-11,25H,6-9H2,(H,23,24)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWCVKLVSWYIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-phenylpropanamide](/img/structure/B2862253.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2862256.png)

![2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2862258.png)

![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862262.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2862267.png)

![Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862268.png)